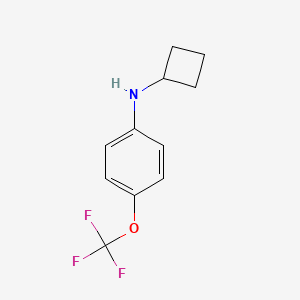

N-cyclobutyl-4-(trifluoromethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclobutyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound features a cyclobutyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a trifluoromethoxy group at the para position. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-(trifluoromethoxy)aniline typically involves the following steps:

Formation of the Cyclobutylamine Intermediate: Cyclobutylamine can be synthesized through the reduction of cyclobutanone using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

N-Alkylation of Aniline: The cyclobutylamine is then reacted with 4-(trifluoromethoxy)aniline under suitable conditions to form this compound. This step may involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding cyclobutylamine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, ethanol or methanol as solvents.

Substitution: NaOMe, KOtBu, DMF or DMSO as solvents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Cyclobutylamine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-cyclobutyl-4-(trifluoromethoxy)aniline has been investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing drugs targeting specific diseases:

- Cancer Treatment : The compound has shown promise in inhibiting certain cancer cell lines due to its ability to interact with proteins involved in tumor growth.

- Antimicrobial Activity : Research indicates that it may possess antibacterial properties, making it a potential candidate for treating infections.

Agrochemical Development

The compound is also being explored for use in agrochemicals:

- Pesticides and Herbicides : Its chemical properties allow for the development of effective agricultural chemicals that can target pests while minimizing environmental impact.

Material Science

In material science, this compound is being studied for its potential applications in creating advanced materials:

- Surface Coatings : The compound's unique chemical structure may enhance the durability and effectiveness of coatings used in various industrial applications.

Case Study 1: Cancer Inhibition

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects on specific cancer cell lines. The mechanism involved modulation of signaling pathways crucial for cell proliferation.

Case Study 2: Agricultural Application

In agricultural research, this compound was tested as a potential insecticide. Results indicated that it effectively reduced pest populations while showing low toxicity to beneficial organisms.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethoxy)aniline: Similar structure but lacks the cyclobutyl group.

N-cyclobutyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-cyclobutyl-4-chloroaniline: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-cyclobutyl-4-(trifluoromethoxy)aniline is unique due to the presence of both the cyclobutyl and trifluoromethoxy groups. The cyclobutyl group provides steric hindrance, which can influence the compound’s reactivity and binding properties. The trifluoromethoxy group enhances the compound’s lipophilicity and electronic effects, making it a valuable scaffold for the development of new chemical entities with improved biological activity and stability.

Biological Activity

N-cyclobutyl-4-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclobutyl group and a trifluoromethoxy substituent. These characteristics may influence its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H10F3NO

- Molecular Weight : 221.19 g/mol

- Structural Features :

- Cyclobutyl group provides steric hindrance.

- Trifluoromethoxy group enhances lipophilicity and may improve binding to hydrophobic regions in proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better interaction with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of target proteins, leading to various biological effects such as inhibition or activation of enzymatic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent .

- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, modifications to the aromatic ring have been correlated with varying degrees of inhibition against heat shock proteins, which are critical in cancer biology .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated a series of trifluoromethoxy anilines against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of approximately 2.5 μM, suggesting it may serve as a lead compound for further development in antimicrobial therapies . -

Cancer Research :

In a recent investigation into dual inhibitors targeting MDH1/2 enzymes for lung cancer treatment, compounds structurally similar to this compound showed promising results with IC50 values ranging from 1.5 to 3.0 μM, indicating potential applications in oncology .

Properties

IUPAC Name |

N-cyclobutyl-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-6-4-9(5-7-10)15-8-2-1-3-8/h4-8,15H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMFVKDSQLTFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.